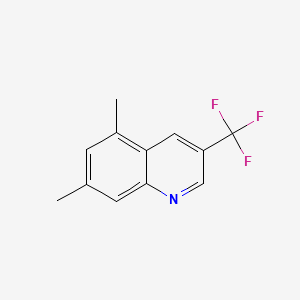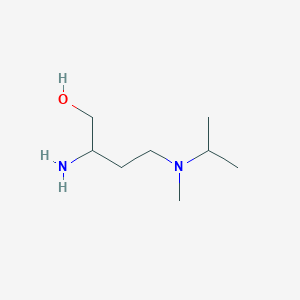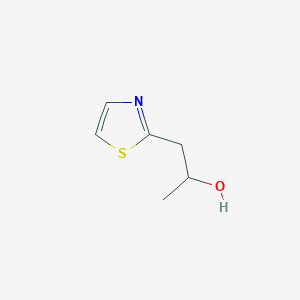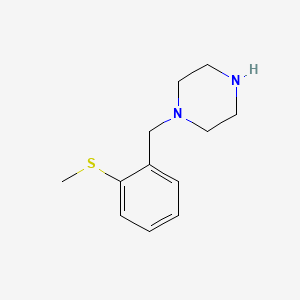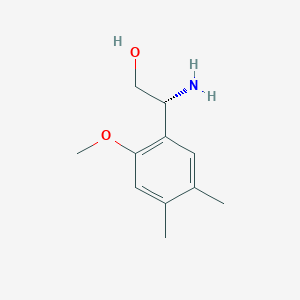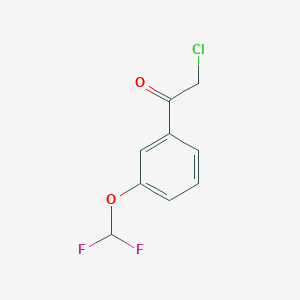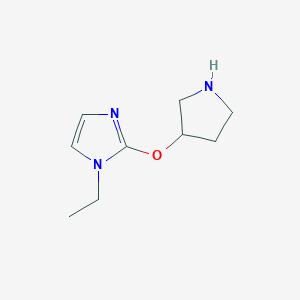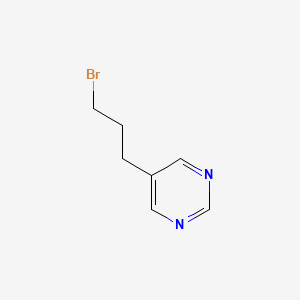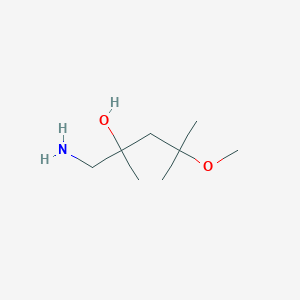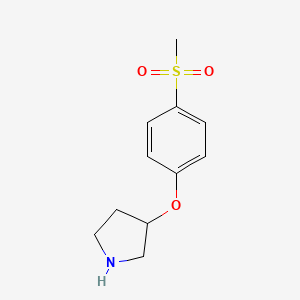
3-(4-Methanesulfonylphenoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methanesulfonylphenoxy)pyrrolidine is a chemical compound with the molecular formula C11H15NO3S It is characterized by a pyrrolidine ring attached to a phenoxy group, which is further substituted with a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methanesulfonylphenoxy)pyrrolidine typically involves the reaction of 4-methanesulfonylphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methanesulfonylphenoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler phenoxy-pyrrolidine structure.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and potential biological activity.
Reduction: Simplified phenoxy-pyrrolidine compounds with altered electronic properties.
Substitution: A variety of substituted phenoxy-pyrrolidine derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
3-(4-Methanesulfonylphenoxy)pyrrolidine has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methanesulfonylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The pyrrolidine ring provides structural rigidity and enhances binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylsulfonylphenoxy)pyrrolidine: Similar structure but with a methyl group instead of methanesulfonyl.
3-(4-Chlorophenoxy)pyrrolidine: Contains a chlorine atom instead of the methanesulfonyl group.
3-(4-Nitrophenoxy)pyrrolidine: Substituted with a nitro group, leading to different electronic properties.
Uniqueness
3-(4-Methanesulfonylphenoxy)pyrrolidine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
3-(4-methylsulfonylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)11-4-2-9(3-5-11)15-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 |
Clave InChI |
DJBSFGFJLDDSOD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)OC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



